![molecular formula C13H21ClN4O2 B2773794 N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride CAS No. 939954-34-4](/img/structure/B2773794.png)
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
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Overview
Description
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride, also known as IPA-3, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and mechanism of action.
Mechanism of Action
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride inhibits the activity of PAK1 by binding to its active site. PAK1 is a protein kinase that is involved in various cellular processes, including cell proliferation, migration, and survival. Overexpression of PAK1 has been linked to cancer progression and metastasis. By inhibiting PAK1 activity, N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can reduce tumor growth and metastasis.
Biochemical and Physiological Effects
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has been shown to have several biochemical and physiological effects. Studies have shown that N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth and metastasis, protect neurons from oxidative stress, and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is its specificity for PAK1. This allows for targeted inhibition of PAK1 activity without affecting other cellular processes. However, one limitation of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride. One area of research is the development of more potent and selective PAK1 inhibitors. Another area of research is the investigation of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential applications of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Synthesis Methods
The synthesis of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves several steps. The first step involves the preparation of 2-nitro-5-piperazin-1-ylaniline, which is then reacted with isopropyl chloroformate to obtain N-isopropyl-2-nitro-5-piperazin-1-ylaniline. Finally, this compound is treated with hydrochloric acid to obtain N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride.
Scientific Research Applications
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. Studies have shown that N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer. Inhibition of PAK1 activity has been shown to reduce tumor growth and metastasis in preclinical models.
In addition to cancer therapy, N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can protect neurons from oxidative stress and reduce inflammation in the brain, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFOWAPGINDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride |
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